![molecular formula C25H23BF4PRh- B1627847 Bicyclo[2.2.1]hepta-2,5-dien; Rhodium; Triphenylphosphan; Tetrafluoroborat CAS No. 305367-01-5](/img/structure/B1627847.png)
Bicyclo[2.2.1]hepta-2,5-dien; Rhodium; Triphenylphosphan; Tetrafluoroborat
Übersicht
Beschreibung
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate is a complex organometallic compound that features a rhodium center coordinated to bicyclo[2.2.1]hepta-2,5-diene (also known as norbornadiene), triphenylphosphane, and tetrafluoroborate. This compound is notable for its applications in catalysis, particularly in asymmetric and cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate is widely used in scientific research due to its catalytic properties. Some key applications include:
Biology: The compound’s catalytic activity is explored in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Research into its potential use in drug development and synthesis of medicinal compounds is ongoing.
Industry: It is employed in industrial processes for the production of fine chemicals and advanced materials.
Wirkmechanismus
Target of Action
It is known that rhodium complexes are often used as catalysts in various chemical reactions .
Mode of Action
It is known that rhodium complexes can catalyze a variety of reactions, including asymmetric arylative bis-cyclization .
Biochemical Pathways
It is known that rhodium complexes can influence a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
As a catalyst, it is likely to remain largely unchanged during the reaction process .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, particularly asymmetric arylative bis-cyclization . The exact molecular and cellular effects would depend on the specific reactions being catalyzed .
Action Environment
The efficacy and stability of this compound, like many catalysts, can be influenced by various environmental factors such as temperature, pH, and the presence of other substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate typically involves the reaction of rhodium complexes with norbornadiene and triphenylphosphane in the presence of a tetrafluoroborate salt. One common method includes the use of rhodium(I) chloride dimer as a starting material, which reacts with norbornadiene and triphenylphosphane under controlled conditions to form the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and stoichiometry to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can participate in reduction reactions, often facilitated by the rhodium center.
Substitution: Ligands such as norbornadiene or triphenylphosphane can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorobis(norbornadiene)dirhodium: Another rhodium complex with norbornadiene ligands, used in similar catalytic applications.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: A rhodium complex with cyclooctadiene ligands, also used in catalysis.
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: A rhodium complex with acetonitrile and cyclooctadiene ligands, used in various organic transformations.
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate is unique due to its specific ligand combination, which imparts distinct catalytic properties. The presence of triphenylphosphane enhances its stability and reactivity, making it particularly effective in asymmetric and cross-coupling reactions .
Eigenschaften
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C7H8.BF4.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-15H;1-4,6-7H,5H2;;/q;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABOUGZKHMKREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BF4PRh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584380 | |
| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305367-01-5 | |
| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


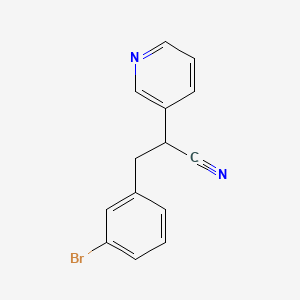
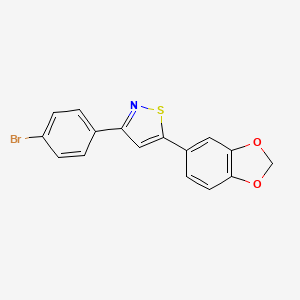
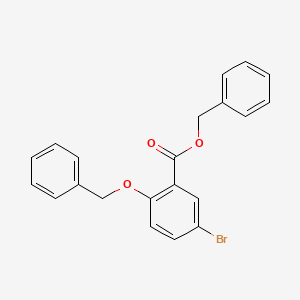

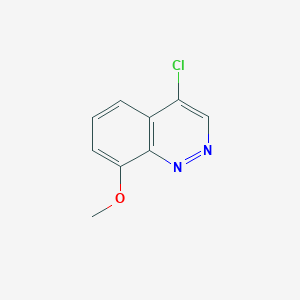
![1-(7-Iodo-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1627773.png)
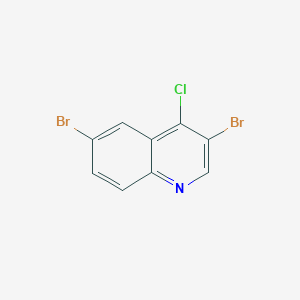

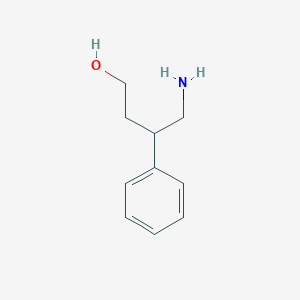
![2-[4-([1,3]Dioxolan-2-ylmethoxy)-3-methoxy-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1627781.png)
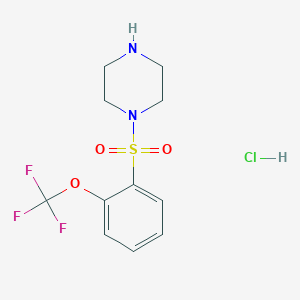
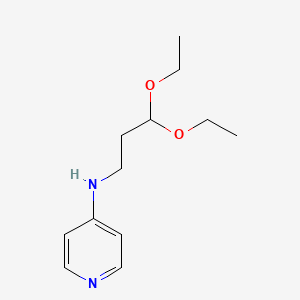
![Di(9,9'-spirobi[fluoren]-2-yl)methanone](/img/structure/B1627786.png)

